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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B12815061

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 13-
Dehydroxyindaconitine is a research chemical and is not intended for human or veterinary
use.

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum
genus, notably Aconitum kusnezoffii. Like other alkaloids from this genus, it possesses a
complex chemical structure and the potential for significant biological activity. While research
has suggested potential therapeutic applications, including antioxidant effects, a
comprehensive understanding of its safety and toxicity profile is paramount for any further
development. This technical guide provides an in-depth overview of the known and
extrapolated safety and toxicity data for 13-Dehydroxyindaconitine, drawing from studies on
closely related Aconitum alkaloids.

Physicochemical Properties
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Property Value Source
Chemical Formula C34H47NO10 [1]
Molecular Weight 629.74 g/mol [2]
CAS Number 4491-19-4 2]
Appearance Needles from ether [2]
Soluble in acetone, chloroform,
. alcohol, ether; practically
Solubility [2]

insoluble in water, petroleum

ether

Toxicological Data Summary

Direct quantitative toxicological data, such as the median lethal dose (LD50), for 13-

Dehydroxyindaconitine is not readily available in published literature. However, by examining

the toxicity of structurally similar diester-diterpenoid alkaloids (DDAS) from Aconitum species, a

qualitative and semi-quantitative assessment can be inferred. The toxicity of these alkaloids is

primarily attributed to their cardiotoxicity and neurotoxicity.

Table 1: Acute Toxicity of Structurally Related Aconitum Alkaloids

. . Route of
Alkaloid Animal Model . . LD50 (mg/kg) Reference
Administration
Aconitine Mouse Oral 1.8 [3]
Aconitine Mouse Intravenous ~0.047 [3]
Aconitine Rat Intravenous 0.064 [4]
- Tail Vein
Mesaconitine Rat 0.1580 (MLD) [5]
Intravenous
" Tail Vein
Hypaconitine Rat 0.2919 (MLD) [5]
Intravenous
Lappaconitine Mouse Not Specified ~5 [6]
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MLD: Minimum Lethal Dose

The high toxicity of aconitine and its analogues, particularly via intravenous administration,
underscores the potential risks associated with this class of compounds. The primary
mechanism of toxicity involves the persistent activation of voltage-gated sodium channels.[7]

Mechanism of Toxicity

The primary mechanism of toxicity for diester-diterpenoid Aconitum alkaloids involves their
interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the
myocardium, nerves, and muscles.

Key Toxicological Pathways:

o Persistent Activation of Sodium Channels: These alkaloids bind to site 2 of the a-subunit of
VGSCs, leading to a delay in repolarization and a state of persistent activation. This results
in a continuous influx of sodium ions.[7]

o Cardiotoxicity: The sustained sodium influx in cardiomyocytes disrupts the normal cardiac
action potential, leading to arrhythmias, ventricular tachycardia, and potentially fatal cardiac

arrest.[8]

o Neurotoxicity: In the nervous system, the persistent depolarization of neurons can lead to
initial stimulation followed by paralysis. Symptoms include numbness, tingling, and motor

weakness.[9]
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Figure 1: Mechanism of Aconitum Alkaloid Toxicity.
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Structure-Activity Relationship and Detoxification

The toxicity of Aconitum alkaloids is intrinsically linked to their chemical structure. The diester
groups at the C-8 and C-14 positions are critical for high toxicity. Hydrolysis of these ester
linkages, which can occur through processing methods like boiling, results in monoester
derivatives and eventually alcohol amines, which are significantly less toxic.[9]

13-Dehydroxyindaconitine possesses ester functionalities, suggesting it likely shares the high
toxicity characteristic of other DDAs.
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Figure 2: Detoxification of Aconitum Alkaloids through Hydrolysis.

Experimental Protocols for Toxicity Assessment

While specific protocols for 13-Dehydroxyindaconitine are not available, the following are
general methodologies employed for assessing the toxicity of Aconitum alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:

o Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) in a
96-well plate at a density of 1 x 10# cells/well and incubate for 24 hours.

o Treatment: Prepare serial dilutions of 13-Dehydroxyindaconitine in the appropriate cell
culture medium. Replace the existing medium with the treatment medium.

 Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72
hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCI) to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 (half-maximal inhibitory concentration) value.
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Figure 3: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.
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Acute Oral Toxicity Study in Rodents (Up-and-Down
Procedure)

This method is used to determine the LD50 value and observe signs of toxicity.
Protocol:
e Animal Model: Use a single sex of mice or rats (e.g., female Sprague-Dawley rats).

» Dosing: Administer a single oral dose of 13-Dehydroxyindaconitine to one animal. The
starting dose is selected based on available information.

» Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
e Dose Adjustment:

o If the animal survives, the next animal is given a higher dose.

o If the animal dies, the next animal is given a lower dose.

e Procedure Continuation: Continue this sequential dosing until the stopping criteria are met
(typically after a series of reversals in outcome).

e LD50 Calculation: Calculate the LD50 using the maximum likelihood method.

e Necropsy: Perform a gross necropsy on all animals at the end of the study.

Conclusion

While direct toxicological data for 13-Dehydroxyindaconitine is scarce, its structural similarity
to highly toxic Aconitum alkaloids, such as aconitine, strongly suggests a significant potential
for cardiotoxicity and neurotoxicity. The primary mechanism of action is expected to be the
persistent activation of voltage-gated sodium channels. Any research or development involving
13-Dehydroxyindaconitine must be conducted with extreme caution, employing appropriate
safety measures. Further in vitro and in vivo toxicological studies are imperative to definitively
characterize its safety profile and determine any potential therapeutic window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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